molecular formula C21H17ClF3N3O2 B2644044 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide CAS No. 946266-21-3

4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide

Cat. No. B2644044
CAS RN: 946266-21-3
M. Wt: 435.83
InChI Key: VZBUKLYONGETJD-UHFFFAOYSA-N
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Description

The compound “4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide” is a complex organic molecule. It contains several functional groups including a pyridazinone ring, a chlorophenyl group, and a trifluoromethylphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For instance, trifluoromethylpyridines, which share some structural similarities with your compound, are synthesized through methods involving an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with trifluoromethylpyridine and its derivatives .

Scientific Research Applications

Synthesis and Biological Activity

  • Efficient Synthesis and Reactions : A study described the efficient synthesis and reactions of novel indolylpyridazinone derivatives, which involve the reaction of specific butanoic acids with indole, leading to the production of pyridazinone derivatives with demonstrated antibacterial activity. This research provides a basis for understanding the synthesis processes and potential biological applications of similar compounds (Abubshait, 2007).

  • Antimicrobial and Antifungal Activities : Another study focused on the synthesis of heterocyclic compounds from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, demonstrating their antimicrobial and antifungal activities. This suggests that derivatives of the mentioned compound may also possess similar biological activities, which could be beneficial in medical research (Sayed et al., 2003).

  • Polyfunctionally Substituted Derivatives : Research on β-oxoanilides for heterocyclic synthesis highlighted the creation of new polyfunctionally substituted pyridine and pyrazole derivatives. These findings might offer insights into the chemical versatility and potential utility of similar compounds in creating biologically active molecules (Hussein et al., 2008).

  • Anticonvulsant and Muscle Relaxant Activities : A related compound was synthesized and evaluated for its anticonvulsant and muscle relaxant activities. The study found significant activity in both domains, suggesting the therapeutic potential of similar compounds in treating neurological conditions (Sharma et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Future Directions

The future directions for this compound would depend on its intended applications. Given the increasing demand for trifluoromethylpyridine derivatives in the agrochemical and pharmaceutical industries, it’s possible that similar compounds could have potential for novel applications .

properties

IUPAC Name

4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2/c22-16-8-6-14(7-9-16)18-10-11-20(30)28(27-18)12-2-5-19(29)26-17-4-1-3-15(13-17)21(23,24)25/h1,3-4,6-11,13H,2,5,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUKLYONGETJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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